Home > Products > Screening Compounds P268 > epi-Saquinavir-d9
epi-Saquinavir-d9 -

epi-Saquinavir-d9

Catalog Number: EVT-1505857
CAS Number:
Molecular Formula: C₃₈H₄₁D₉N₆O₅
Molecular Weight: 679.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Epi-Saquinavir-d9 is a deuterated derivative of Saquinavir, a well-known protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV). The compound is classified under antiretroviral agents, specifically as an HIV-1 protease inhibitor. The addition of deuterium (d9) enhances its metabolic stability and can be utilized in pharmacokinetic studies to trace the compound's behavior in biological systems. This modification allows researchers to better understand the drug's efficacy and safety profiles.

Source and Classification

Epi-Saquinavir-d9 is synthesized from Saquinavir, which was originally developed in the 1990s as one of the first protease inhibitors for HIV treatment. The compound is classified under the following categories:

  • Chemical Classification: Antiretroviral agent
  • Mechanism of Action: Protease inhibitor
  • CAS Number: 1356355-11-7
Synthesis Analysis

Methods and Technical Details

The synthesis of Epi-Saquinavir-d9 typically involves several key steps:

  1. Starting Materials: The synthesis begins with quinaldic acid and L-asparagine, which are combined to form the core structure of Saquinavir.
  2. Deuteration: Deuterated reagents are incorporated at strategic positions to yield Epi-Saquinavir-d9. This process often involves using deuterated solvents or reagents during the reactions.
  3. Coupling Reactions: The final product is obtained through coupling reactions that form amide bonds between the synthesized intermediates.
  4. Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity levels.
Molecular Structure Analysis

Structure and Data

Epi-Saquinavir-d9 has a complex molecular structure characterized by:

  • Molecular Formula: C38H48N4O5
  • Molecular Weight: 679.90 g/mol
  • Structural Features: The presence of multiple chiral centers and functional groups including amides and alcohols, which contribute to its activity as a protease inhibitor.

The incorporation of deuterium atoms alters certain physical properties, such as boiling point and solubility, which can be beneficial for pharmacological studies .

Chemical Reactions Analysis

Reactions and Technical Details

Epi-Saquinavir-d9 undergoes several key chemical reactions during its synthesis:

  1. Amide Formation: This is a critical step where carboxylic acids react with amines to form amides, essential for building the core structure.
  2. Deuteration Reactions: The introduction of deuterium typically occurs via substitution reactions where hydrogen atoms are replaced with deuterium.
  3. Protection/Deprotection Steps: Protecting groups are often used during synthesis to prevent unwanted reactions at specific sites, followed by deprotection steps to yield the final active compound.

These reactions require careful control of conditions such as temperature, pH, and solvent choice to ensure high yields and purity .

Mechanism of Action

Process and Data

Epi-Saquinavir-d9 functions primarily as an inhibitor of HIV-1 protease, an enzyme critical for viral replication. The mechanism involves:

  1. Binding to Active Site: Epi-Saquinavir-d9 binds to the active site of HIV protease, preventing it from cleaving viral polyproteins into functional proteins necessary for viral maturation.
  2. Inhibition of Viral Replication: By inhibiting this enzyme, the compound effectively reduces viral load in infected individuals.

Pharmacokinetic studies utilizing Epi-Saquinavir-d9 can provide insights into its absorption, distribution, metabolism, and excretion profiles compared to non-deuterated forms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Epi-Saquinavir-d9 exhibits distinct physical and chemical properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range typical for similar compounds.

These properties are crucial for formulation development and determining suitable delivery methods for therapeutic applications.

Applications

Scientific Uses

Epi-Saquinavir-d9 has several important applications in scientific research:

  1. Pharmacokinetic Studies: Its use as a labeled compound allows researchers to trace its metabolic pathways in vivo.
  2. Drug Development: Insights gained from studies involving Epi-Saquinavir-d9 can inform the design of new protease inhibitors or improve existing formulations.
  3. Mechanistic Studies: Understanding how modifications affect drug action helps in optimizing treatments for HIV patients.
Introduction to epi-Saquinavir-d9

Historical Context of Saquinavir and Its Derivatives

Saquinavir (Ro 31-8959) holds distinction as the first HIV-1 protease inhibitor approved by the FDA (1995), revolutionizing antiretroviral therapy by enabling effective combination regimens (HAART). Its development by Roche marked a pivotal shift in AIDS management, contributing to a significant reduction in AIDS-related mortality. As a peptidomimetic agent, saquinavir mimics the natural peptide substrate of HIV-1 protease, incorporating a non-cleavable hydroxyethylene scaffold that prevents viral polyprotein processing, thereby yielding non-infectious viral particles [1] [4] [7].

Initial clinical utility was hampered by exceptionally low oral bioavailability (~4%) due to extensive first-pass metabolism mediated by CYP3A4 and P-glycoprotein efflux. This limitation prompted the development of two formulations: Invirase® (hard-gel mesylate salt) and Fortovase® (soft-gel concentrate with improved bioavailability). Fortovase was discontinued in 2006 in favor of ritonavir-boosted Invirase, leveraging ritonavir’s potent CYP3A4 inhibition to enhance saquinavir exposure. Ritonavir co-administration increases saquinavir AUC by >20-fold, transforming its clinical efficacy [3] [4] [7].

  • Table 1: Evolution of Saquinavir Formulations
    FormulationBioavailability (Alone)Key AdvancementClinical Outcome
    Invirase® (Hard-gel)~4%First FDA-approved PI (1995)Limited efficacy due to poor absorption
    Fortovase® (Soft-gel)~8-fold higher than InviraseImproved lipid solubilityDiscontinued (2006) due to gastrointestinal intolerance
    Ritonavir-boosted Invirase~300% increase vs unboostedCYP3A4 inhibitionBecamed gold standard for PI-based regimens

The exploration of saquinavir derivatives, including deuterated analogs (e.g., Saquinavir-d9) and epimers (e.g., epi-Saquinavir-d9), emerged from efforts to optimize pharmacokinetics and probe structure-activity relationships. Deuterium substitution aims to modulate metabolic stability, while epimerization investigates stereochemical influences on protease binding [8] [9].

Role of Deuterium Labeling in Pharmaceutical Research

Deuterium (²H), a stable, non-radioactive hydrogen isotope, imparts distinct physicochemical properties when incorporated into pharmaceuticals. The kinetic isotope effect (KIE) arises from the higher vibrational bond energy of C-²H bonds (~1-2 kcal/mol stronger than C-¹H bonds). This can slow oxidative metabolism at deuterated sites, particularly those processed by cytochrome P450 enzymes, potentially improving drug half-life and exposure [5] [9].

Beyond metabolic engineering, deuterium labeling serves critical roles in:

  • Mechanistic Studies: Neutron scattering techniques leverage deuterium’s distinct scattering length for protein dynamics analysis. Deuteration enhances signal-to-noise in neutron protein crystallography, enabling high-resolution mapping of hydrogen bonding networks and water interactions critical for drug binding [5].
  • Metabolic Pathway Tracing: LC-MS/MS quantification of deuterated drugs and metabolites provides precise ADME (Absorption, Distribution, Metabolism, Excretion) profiling without radioactive hazards.
  • Isotopic Dilution Assays: Deuterated internal standards ensure accuracy in mass spectrometry-based bioanalysis [5].

Saquinavir-d9 incorporates nine deuterium atoms at metabolically vulnerable sites, notably the tert-butyl group of the decahydroisoquinoline moiety—a known hotspot for oxidative metabolism. This strategic deuteration aims to retard CYP3A4-mediated dealkylation, thereby extending plasma half-life. Synthetically, Saquinavir-d9 (CAS: 1356355-11-7) is accessible via:

  • Deuterated Precursor Integration: Coupling deuterated tert-butylamine during peptide synthesis.
  • Post-Synthetic Exchange: Advanced catalytic methods like Raney nickel-catalyzed continuous-flow H/D exchange have demonstrated efficacy for heterocycles and pharmaceuticals, offering high isotopic incorporation (>95%) under mild conditions [8] [9] [10].
  • Table 2: Deuterium Labeling Techniques Applied to Saquinavir Analogs
    MethodIsotopic PurityKey AdvantagesApplications
    Deuteration via Chiral Precursors>98%Stereochemical controlSaquinavir-d9 synthesis
    Raney Ni Continuous-Flow HIE>95%Scalability, mild conditionsPurines/APIs like abacavir
    Biological IncorporationVariableEnzyme-specific labelingLimited for complex APIs

Structural and Functional Significance of the Epimeric Form

Epimerization denotes stereochemical inversion at specific chiral centers within a molecule. Saquinavir possesses multiple chiral centers, notably at the hydroxyethylene transition-state mimic (P1′ position) and the decahydroisoquinoline scaffold. The "epi" designation in epi-Saquinavir-d9 implies configurational inversion at one or more of these centers, fundamentally altering its three-dimensional topology and intermolecular interactions [7].

The functional ramifications of epimerization are profound:

  • Protease Binding Affinity: Molecular docking simulations indicate that native saquinavir achieves optimal fit within the HIV-1 protease active site (a C2-symmetric homodimer). Key interactions include:
  • Hydrogen bonding between the carbonyl groups of the hydroxyethylene core and catalytic aspartates (Asp25/25′).
  • Van der Waals contacts linking the quinoline-2-carboxamide and tert-butylcarbamoyl groups with hydrophobic S1/S1′ and S2/S2′ subsites.Epimerization disrupts this complementarity. Inversion at the P1′ alcohol, for instance, misaligns hydrogen bond donors/acceptors and sterically clashes with the S2′ subsite flap residues (e.g., Val82), drastically reducing binding potency [4] [7].
  • Off-Target Selectivity: Saquinavir exhibits secondary pharmacological activities, including inhibition of matrix metalloproteinase-9 (MMP-9). MMP-9 suppression attenuates sepsis-induced acute lung injury by promoting anti-inflammatory M2 macrophage polarization. Epimeric modification may differentially affect binding to such off-targets due to altered conformational flexibility or hydrogen bonding capacity [6].
  • Solubility and Membrane Permeation: Stereochemistry influences crystal packing energy (affecting solubility) and passive diffusion through lipid bilayers. The epimer’s altered dipole moment and partitioning behavior could impact cellular uptake [7].
  • Table 3: Impact of Stereochemistry on Saquinavir Interactions
    Structural ElementNative ConfigurationEpimeric ConfigurationFunctional Consequence
    Hydroxyethylene Alcohol (P1′)(S)(R)Loss of H-bond to Asp29; Steric clash with flap
    Decahydroisoquinoline(3S,4aR,8aR)Altered ring fusionDisrupted S2/S2′ subsite packing
    Quinoline-2-carboxamidePlanar orientationDistorted orientationReduced π-stacking with Gly27

Epi-Saquinavir-d9 thus serves as a critical molecular probe: Its deuterated framework enables precise metabolic tracking via mass spectrometry, while its epimeric configuration elucidates the stereoelectronic requirements for HIV protease inhibition and off-target modulation. This dual chemical strategy—deuteration for pharmacokinetic exploration and epimerization for pharmacodynamic dissection—exemplifies rational drug design [8] [9].

Properties

Product Name

epi-Saquinavir-d9

Molecular Formula

C₃₈H₄₁D₉N₆O₅

Molecular Weight

679.9

Synonyms

(R)-N1-((2S,3R)-4-((3S,4aS,8aS)-3-(tert-Butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-phenylbutan-2-yl)-2-(quinoline-2-carboxamido)succinamide-d9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.